molecular formula C7H4BrFO2 B172950 3-Bromo-5-fluoro-2-hydroxybenzaldehyde CAS No. 178546-34-4

3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No. B172950
M. Wt: 219.01 g/mol
InChI Key: LRRWJLDTMGYWFO-UHFFFAOYSA-N
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Patent
US07479502B2

Procedure details

N-bromosuccinimide (1.51 g, 8.52 mmol) was added to a magnetically stirred solution of 5-fluoro-2-hydroxybenzaldehyde (1 g, 7.1 mmol) in DMF (10 mL) and the mixture was stirred at room temperature for 5 hour. The mixture was diluted with ethyl acetate and the organic layer was washed with 5% citric acid, brine, dried over anhydrous sodium sulfate and concentrated by evaporation. Product was purified from the residue by chromatography over silica gel employing 50% ethyl acetate/hexanes to give 3-bromo-5-fluoro-2-hydroxybenzaldehyde (1.2 g).
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:11]=[CH:12][C:13]([OH:18])=[C:14]([CH:17]=1)[CH:15]=[O:16]>CN(C=O)C.C(OCC)(=O)C>[Br:1][C:12]1[C:13]([OH:18])=[C:14]([CH:17]=[C:10]([F:9])[CH:11]=1)[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC(=C(C=O)C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with 5% citric acid, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Product was purified from the residue by chromatography over silica gel employing 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.